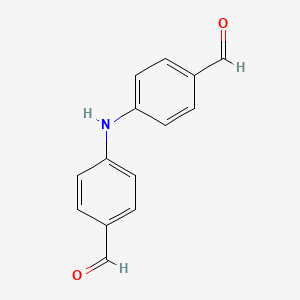
4,4'-Diformyldiphenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diformyldiphenylamine is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . It is also known as Benzaldehyde, 4,4’-iminobis-. This compound is characterized by the presence of two formyl groups attached to a diphenylamine structure. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diformyldiphenylamine typically involves the reaction of 4,4’-dinitrodiphenyl ether with dimethylformamide and activated carbon. The reaction mixture is heated to 140°C for 2 hours, followed by filtration and hydrogenation using a palladium carbon catalyst at 140°C under a pressure of 1 MPa for 5 hours . This process yields 4,4’-diaminodiphenyl ether, which can be further processed to obtain 4,4’-Diformyldiphenylamine.
Industrial Production Methods
Industrial production methods for 4,4’-Diformyldiphenylamine involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include additional purification steps such as recrystallization and solvent extraction to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diformyldiphenylamine undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4,4’-Dicarboxydiphenylamine.
Reduction: 4,4’-Dihydroxymethyldiphenylamine.
Substitution: Various nitro or halogenated derivatives of 4,4’-Diformyldiphenylamine.
Scientific Research Applications
4,4’-Diformyldiphenylamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-Diformyldiphenylamine involves its interaction with various molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenylamine: Similar structure but with amino groups instead of formyl groups.
4,4’-Dihydroxydiphenylamine: Contains hydroxyl groups instead of formyl groups.
4,4’-Dicarboxydiphenylamine: Oxidized form with carboxylic acid groups.
Uniqueness
4,4’-Diformyldiphenylamine is unique due to its formyl groups, which provide distinct reactivity and chemical properties compared to its analogs. The presence of formyl groups allows for specific interactions with biological molecules and enables its use in various synthetic applications.
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-(4-formylanilino)benzaldehyde |
InChI |
InChI=1S/C14H11NO2/c16-9-11-1-5-13(6-2-11)15-14-7-3-12(10-17)4-8-14/h1-10,15H |
InChI Key |
KJDQBASWKQBLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)NC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)




![diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13738987.png)
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)

![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)
